molecular formula C20H20Sn B1607041 Ethyltriphenyltin CAS No. 5424-25-9

Ethyltriphenyltin

Cat. No.: B1607041
CAS No.: 5424-25-9
M. Wt: 379.1 g/mol
InChI Key: IAJWDDOJYUXIHE-UHFFFAOYSA-N
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Description

Ethyltriphenyltin, with the chemical formula

C20H20SnC_{20}H_{20}SnC20​H20​Sn

, is an organotin compound characterized by the presence of an ethyl group and three phenyl groups attached to a tin atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyltriphenyltin can be synthesized through several methods, one of which involves the reaction of triphenyltin chloride with ethylmagnesium bromide in an ether solution. The reaction proceeds as follows:

(C6H5)3SnCl+C2H5MgBr(C6H5)3SnC2H5+MgClBr(C_6H_5)_3SnCl + C_2H_5MgBr \rightarrow (C_6H_5)_3SnC_2H_5 + MgClBr (C6​H5​)3​SnCl+C2​H5​MgBr→(C6​H5​)3​SnC2​H5​+MgClBr

This reaction typically requires an inert atmosphere to prevent the oxidation of the reagents and is carried out at low temperatures to control the reaction rate.

Industrial Production Methods: On an industrial scale, this compound is produced using similar organometallic synthesis techniques, often involving the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may also involve purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyltriphenyltin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

    Substitution: It can participate in nucleophilic substitution reactions where the ethyl or phenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halides or other nucleophiles in the presence of catalysts are typical.

Major Products:

    Oxidation: this compound oxide.

    Reduction: Various lower oxidation state tin compounds.

    Substitution: Compounds where the ethyl or phenyl groups are replaced by other functional groups.

Scientific Research Applications

Ethyltriphenyltin has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on biological systems, particularly in toxicology.

    Medicine: Investigated for potential therapeutic uses, although its toxicity limits its direct application.

    Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.

Mechanism of Action

Ethyltriphenyltin is part of a broader class of organotin compounds, which include:

    Methyltin compounds: Such as mthis compound.

    Butyltin compounds: Such as tributyltin.

    Phenyltin compounds: Such as triphenyltin chloride.

Uniqueness: this compound is unique due to the presence of the ethyl group, which influences its reactivity and interaction with other molecules. Compared to methyltin and butyltin compounds, this compound has different steric and electronic properties, affecting its behavior in chemical reactions and biological systems.

Comparison with Similar Compounds

    Methyltriphenyltin: Similar structure but with a methyl group instead of an ethyl group.

    Tributyltin: Contains three butyl groups attached to the tin atom.

    Triphenyltin chloride: Similar structure but with a chloride group instead of an ethyl group.

This compound’s distinct properties make it a valuable compound for various applications, despite its potential toxicity. Its study continues to provide insights into the behavior of organotin compounds and their interactions with biological systems.

Properties

IUPAC Name

ethyl(triphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.C2H5.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;1H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJWDDOJYUXIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202592
Record name Ethyltriphenylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-25-9
Record name Ethyltriphenylstannane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyltriphenyltin
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Record name Ethyltriphenylstannane
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Record name Ethyltriphenylstannane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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